![molecular formula C13H9ClN2OS B1349889 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 827614-35-7](/img/structure/B1349889.png)
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a chlorine atom at the 4th position and a methoxyphenyl group at the 7th position on the thieno[3,2-d]pyrimidine core. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of various enzymes. It has been shown to interact with protein kinases, which are crucial in cell signaling pathways. The compound inhibits the activity of these kinases, thereby affecting cellular communication and proliferation . Additionally, it interacts with topoisomerases and histone deacetylases, further influencing cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This compound affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation . Furthermore, it influences gene expression and cellular metabolism, leading to reduced tumor growth and enhanced cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and disrupting signal transduction pathways . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting gene expression and cellular functions . The compound also inhibits topoisomerases, enzymes involved in DNA replication, thereby preventing cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that it maintains its inhibitory effects on cancer cells, with sustained reduction in cell proliferation and tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological changes have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with 4-methoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines:
- Mechanism of Action: The compound's mechanism involves inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Case Study: A study evaluated the cytotoxicity of several derivatives against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results indicated that compounds with similar structures displayed promising IC50 values, suggesting effective anti-proliferative properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 19.4 ± 0.22 |
Other derivatives | HCT-116 | 14.5 ± 0.30 |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties:
- Research Findings: A series of thieno[3,2-d]pyrimidines were synthesized and tested against Plasmodium falciparum and Plasmodium berghei. The chloro derivative demonstrated significant activity against the erythrocytic stage of P. falciparum and moderate toxicity on HepG2 cells .
Compound | Activity Against | Stage | Result |
---|---|---|---|
This compound | P. falciparum | Erythrocytic | Active |
Other derivatives | P. berghei | Hepatic | Moderate |
Synthesis and Development
The synthesis of this compound can be achieved through various methods that emphasize high yield and purity:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation. Molecular docking studies have shown that it can interact with proteins such as nuclear factor kappa B (NF-κB) and other transcription factors, leading to altered gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-7H-thieno[3,2-d]pyrimidine: Lacks the chlorine atom at the 4th position.
4-Chloro-7-phenylthieno[3,2-d]pyrimidine: Lacks the methoxy group on the phenyl ring.
4-Chloro-7-(4-fluorophenyl)thieno[3,2-d]pyrimidine: Contains a fluorine atom instead of a methoxy group on the phenyl ring
Uniqueness
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is unique due to the presence of both the chlorine atom and the methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science .
Biological Activity
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H9ClN2OS
- CAS Number : 869709-83-1
The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl and a methoxy group, contributing to its biological activity.
Cytotoxicity and Antiproliferative Effects
Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have demonstrated that modifications in the thienopyrimidine structure can lead to enhanced antiproliferative activity.
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Cytotoxicity Studies :
- In vitro tests on human cancer cell lines (e.g., MCF-7, MDA-MB-231) revealed that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range, indicating potent cytotoxic effects .
- A study reported that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells .
-
Antiproliferative Activity :
- The antiproliferative potency of thienopyrimidine derivatives was evaluated using the sulforhodamine B assay. Compounds in this class demonstrated IC50 values as low as 9.1 nM against breast cancer cell lines .
- The mechanism of action often involves inhibition of critical pathways such as the vascular endothelial growth factor (VEGF) signaling pathway and thymidylate synthase activity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and proliferation. For example, derivatives have shown inhibition of epidermal growth factor receptor (EGFR) and CSF1R .
- Microtubule Depolymerization : Some thienopyrimidine compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activity Data
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 | 9.1 | EGFR inhibition |
Compound 2 | MDA-MB-231 | 28.0 | Thymidylate synthase inhibition |
Compound 3 | HT1080 | 3 | VEGF/KDR receptor inhibition |
Compound 4 | NCI-60 Panel | ~10 | Microtubule depolymerization |
In Vivo Studies
In vivo studies using xenograft models have shown that certain derivatives can significantly reduce tumor size compared to controls. For example, one study reported that administration of a related thienopyrimidine at a dosage of 75 mg/kg resulted in notable antitumor effects in mouse models .
Properties
IUPAC Name |
4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)15-7-16-13(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAGDCTUSMWFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222071 | |
Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-35-7 | |
Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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